5-Cyclopropyl-2-fluorobenzenemethanol
Description
5-Cyclopropyl-2-fluorobenzenemethanol is a substituted benzyl alcohol derivative featuring a cyclopropyl group at the 5-position and a fluorine atom at the 2-position of the benzene ring. This compound’s structural motifs—cyclopropyl and fluorine substituents—are known to influence electronic properties, steric effects, and metabolic stability in agrochemicals and pharmaceuticals.
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
(5-cyclopropyl-2-fluorophenyl)methanol |
InChI |
InChI=1S/C10H11FO/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-5,7,12H,1-2,6H2 |
InChI Key |
KWUQRNHILGCCOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds sharing substituent patterns (halogens, aromatic rings, and functional groups) from the provided evidence and inferred analogs:
Table 1: Structural and Functional Comparison
Key Observations:
The fluorine atom at C2 likely increases electron-withdrawing effects, altering aromatic ring reactivity compared to chlorine or nitro groups in acifluorfen/halosafen.
Functional Group Impact: The methanol group introduces polarity, contrasting with the carboxylic acid (acifluorfen) or sulfonamide (halosafen) groups. This may limit membrane permeability but improve water solubility.
Biological Activity: Unlike triazole-containing fungicides (metconazole, triticonazole), the absence of a heterocyclic moiety in this compound suggests divergent biological targets. Its methanol group could align it more with alcohol dehydrogenase substrates or antioxidant intermediates.
Metabolic Stability :
- Fluorine and cyclopropyl groups are associated with prolonged half-lives in vivo compared to chlorinated analogs, as seen in pharmaceuticals like fluoxetine vs. chlorpheniramine.
Research Findings and Limitations
- Synthetic Routes: No direct synthesis data exists for this compound, but analogous compounds (e.g., fluorobenzene derivatives) are typically synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution .
- Toxicity and Efficacy : The compound’s lack of documented pesticidal use (unlike acifluorfen or halosafen) suggests it may serve as an intermediate or possess unexplored bioactivity.
- Evidence Gaps : The provided sources (2001) predate modern structure-activity relationship (SAR) studies, limiting insights into its pharmacokinetics or environmental impact.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
